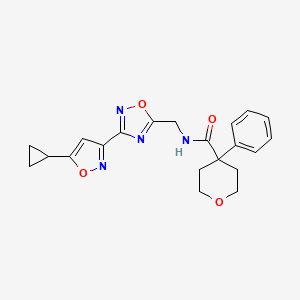

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a methyl group, which is further substituted with a 5-cyclopropylisoxazol-3-yl moiety. The structure also includes a tetrahydro-2H-pyran-4-carboxamide group with a phenyl substituent at the 4-position. This compound’s design integrates multiple pharmacophoric elements:

- Isoxazole: Enhances binding interactions via nitrogen and oxygen atoms.

- Tetrahydro-2H-pyran: Contributes to conformational rigidity and solubility.

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-20(21(8-10-27-11-9-21)15-4-2-1-3-5-15)22-13-18-23-19(25-29-18)16-12-17(28-24-16)14-6-7-14/h1-5,12,14H,6-11,13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRFALUIYIVNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4(CCOCC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by several notable substructures:

- Cyclopropylisoxazole : This moiety is known for its role in various biological activities, particularly in neuropharmacology.

- Oxadiazole : A five-membered heterocyclic compound that often exhibits antimicrobial and anti-inflammatory properties.

- Tetrahydropyran : A cyclic ether that contributes to the compound's lipophilicity and potential bioactivity.

Molecular Formula

The molecular formula of the compound is , indicating a complex structure with multiple functional groups.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The oxadiazole and isoxazole rings may interact with specific enzymes, leading to inhibition of pathways involved in inflammation and cell proliferation.

- Receptor Modulation : The structural components may serve as ligands for various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Properties : In vitro studies have shown potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar compounds containing the oxadiazole moiety. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that derivatives of this compound could exhibit comparable effects.

Study 2: Cytotoxicity Against Cancer Cells

In a research article from Cancer Research, derivatives similar to this compound were tested against various cancer cell lines. The findings revealed that compounds with a tetrahydropyran structure showed enhanced cytotoxicity, particularly in breast cancer models. The study highlighted the importance of structural modifications in enhancing biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | Journal of Medicinal Chemistry |

| Anticancer | Cytotoxic to cancer cells | Cancer Research |

| Enzyme Inhibition | Inhibits specific pathways | Various studies |

Table 2: Structural Components and Their Roles

| Component | Role in Biological Activity |

|---|---|

| Cyclopropylisoxazole | Neuropharmacological effects |

| Oxadiazole | Antimicrobial and anti-inflammatory properties |

| Tetrahydropyran | Enhances lipophilicity and bioavailability |

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamides with chloro, cyano, and aryl substituents. Key differences include:

- Core Heterocycle : Pyrazole (3a–3p) vs. 1,2,4-oxadiazole (target compound).

- Substituents: Chloro and cyano groups (3a–3p) vs. cyclopropylisoxazole and phenyl-tetrahydro-2H-pyran (target compound).

- Physicochemical Properties :

Oxadiazole-Piperidine Derivatives ()

The compound N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]tetrahydro-2H-pyran-4-carboxamide shares the oxadiazole and tetrahydro-2H-pyran motifs but differs in:

Thiopyran-Oxadiazole Hybrid ()

N-((3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS: 2034562-75-7) features:

Key Observations :

- The target compound’s cyclopropylisoxazole group may enhance metabolic stability compared to halogenated substituents in 3a–3p .

Implications for Drug Design

- Bioisosteric Potential: The oxadiazole core in the target compound could serve as a bioisostere for labile ester groups, improving stability.

- Solubility : The tetrahydro-2H-pyran group may enhance aqueous solubility compared to fully aromatic systems (e.g., 3a–3p).

- Synthetic Feasibility : Moderate yields (60–70%) in analogous compounds () suggest scalability challenges for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.